molecular formula C10H13NO4 B2664517 2,4,6-Trimethoxybenzaldehyde oxime CAS No. 51903-38-9

2,4,6-Trimethoxybenzaldehyde oxime

Cat. No.: B2664517
CAS No.: 51903-38-9
M. Wt: 211.217
InChI Key: UGCMJRGHQWYGCF-IZZDOVSWSA-N
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Description

2,4,6-Trimethoxybenzaldehyde oxime is an organic compound derived from 2,4,6-trimethoxybenzaldehyde. It is characterized by the presence of three methoxy groups attached to a benzene ring and an oxime functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethoxybenzaldehyde oxime typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in methanol. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product. The product is then filtered and recrystallized from methanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2,4,6-Trimethoxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s structural features allow it to interact with biological membranes and proteins, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of methoxy groups.

    3,4,5-Trimethoxybenzaldehyde: Another isomer with methoxy groups at different positions.

    2,5-Dimethoxybenzaldehyde: Lacks one methoxy group compared to

Properties

IUPAC Name

(NE)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCMJRGHQWYGCF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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